7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
CAS No.:
Cat. No.: VC15975517
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one -](/images/structure/VC15975517.png)
Specification
Molecular Formula | C12H14N2O |
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Molecular Weight | 202.25 g/mol |
IUPAC Name | 7-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
Standard InChI | InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)14-11(15)12(9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15) |
Standard InChI Key | QIDXNIYJGLUGQP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C3(CCNC3)C(=O)N2 |
Introduction
Structural Elucidation and Molecular Architecture
Core Framework and Stereochemical Considerations
Synthetic Methodologies
Iodine-Catalyzed Spirocyclization
Recent advances in molecular iodine-catalyzed reactions provide a viable route for constructing spirooxindoles . For example, 3,3-disubstituted isatins undergo ketalization with diols under iodine catalysis to form spiro-1,3-dioxolane derivatives . Adapting this methodology, 7-methylisatin could react with pyrrolidine precursors (e.g., 1,2-diamines) to yield the target compound (Scheme 1). Key advantages include:
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Catalytic efficiency: Iodine (10 mol%) enables green synthesis without transition metals .
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Functional group tolerance: Reactions proceed in aqueous media, avoiding stringent anhydrous conditions .
Multicomponent One-Pot Assembly
The stereospecific assembly of dispiro[indoline-3,3'-pyrrolizine-1',5''-thiazolidines] via a one-pot procedure demonstrates the feasibility of convergent synthetic strategies . By replacing thiosemicarbazide with pyrrolidine-forming reagents, this approach could be modified to access 7-methylspiro[indoline-3,3'-pyrrolidin]-2-one. Critical parameters include:
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Regioselectivity control: Electron-donating groups (e.g., methyl) direct cyclization to the para position .
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Solvent effects: Polar aprotic solvents (e.g., THF) enhance reaction rates and yields .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Analogous spirooxindoles exhibit melting points between 120–180°C, with solubility in chlorinated solvents (e.g., CHCl₃) and limited aqueous miscibility . The 7-methyl substituent likely enhances lipophilicity, as evidenced by logP values >2.0 for related compounds .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Aromatic protons on the indoline ring appear as doublets (δ 7.2–7.4 ppm), while pyrrolidine protons resonate as multiplet clusters (δ 2.5–3.5 ppm) . The methyl group at C7 produces a singlet near δ 2.3 ppm .
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¹³C NMR: The carbonyl carbon (C2) resonates at δ 175–180 ppm, with spiro carbon signals at δ 60–70 ppm .
Infrared (IR) Spectroscopy
Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) confirm the indolinone core .
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